3-Amino-3-naphthalen-2-yl-propan-1-ol

Description

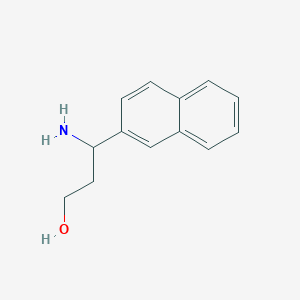

3-Amino-3-naphthalen-2-yl-propan-1-ol is a chiral amino alcohol featuring a naphthalene ring substituted at the 2-position and a hydroxyl group on the propanol backbone.

Properties

CAS No. |

683220-51-1 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

3-amino-3-naphthalen-2-ylpropan-1-ol |

InChI |

InChI=1S/C13H15NO/c14-13(7-8-15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,15H,7-8,14H2 |

InChI Key |

KCFXGMLFKOPOPM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CCO)N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CCO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities, differing in aromatic systems, amino group substitutions, or hydroxyl positions:

Key Observations:

- Amino Group: Tertiary amines (e.g., diethylamino in ) exhibit reduced hydrogen-bonding capacity compared to primary amines, affecting solubility and bioavailability.

- Hydroxyl Position : Proximal hydroxyl groups (position 1 vs. 2) may alter stereochemical interactions in catalysis or chiral resolution processes.

Physicochemical Properties

- 3-Aminopropan-1-ol (Baseline Compound): Boiling point: 187°C; Water solubility: 100 g/100 mL (25°C) . Simpler structure correlates with higher solubility and lower molecular weight compared to naphthalene derivatives.

- Naphthalene Derivatives : Expected higher logP values due to aromaticity, suggesting lower aqueous solubility but enhanced membrane permeability.

- Thermal Stability: Tertiary amino alcohols (e.g., ) may exhibit higher stability under acidic conditions compared to primary amines.

Preparation Methods

Synthesis of Aryl Vinyl Ketones

The starting vinyl ketones are synthesized from aryl aldehydes via:

- Addition of vinyl Grignard reagents to aryl aldehydes to form vinyl alcohol intermediates.

- Oxidation of these vinyl alcohols using tert-butyl hydroperoxide (TBHP) and chromium(III) oxide catalyst to yield α,β-unsaturated ketones (aryl vinyl ketones).

Michael Addition of Amines

- Disubstituted amines are reacted with aryl vinyl ketones in the presence of stoichiometric lithium perchlorate (LiClO4) under solvent-free conditions.

- This step yields β-amino ketone intermediates in high yields.

Reduction to β-Amino Alcohols

- The β-amino ketones are directly reduced using sodium borohydride (NaBH4) without purification to prevent decomposition.

- This reduction produces the desired β-amino alcohols, including 3-amino-3-naphthalen-2-yl-propan-1-ol, in good yields.

Method B: Michael Addition to Acrolein and Grignard Addition

- Secondary amines undergo Michael addition to acrolein catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), forming β-amino aldehydes.

- These aldehydes are then reacted in situ with vinyl Grignard reagents to afford γ-amino alcohols.

- This method is faster and requires fewer purification steps than Method A but is less effective with primary amines.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Vinyl alcohol formation | Vinyl Grignard + aryl aldehyde | High | Intermediate for oxidation |

| Oxidation to vinyl ketone | TBHP, Cr(III) oxide catalyst, DCM | High | Produces α,β-unsaturated ketone |

| Michael addition (Method A) | Disubstituted amines + vinyl ketone + LiClO4 (solid), solvent-free | High | β-amino ketone intermediate |

| Reduction to β-amino alcohol | NaBH4, direct reduction without purification | Good | Avoids decomposition of β-amino ketone |

| Michael addition (Method B) | Secondary amines + acrolein + DBU | Good | β-amino aldehyde intermediate |

| Grignard addition (Method B) | β-amino aldehyde + vinyl Grignard reagent | Good | Yields γ-amino alcohol, fewer steps than Method A |

Research Findings and Structure-Activity Relationships (SAR)

Research from medicinal chemistry laboratories has shown:

- The linker length between the amino and hydroxyl groups is critical; altering this by one methylene unit significantly reduces inhibitory activity on γ-secretase and affects Notch-sparing properties.

- The free hydroxyl group is essential for activity; methylation reduces potency.

- The naphthyl ring is important for maintaining biological activity and selectivity.

- Substitutions on the amino group and aromatic rings affect activity and selectivity profiles.

Representative Data Tables from Research

Table 1: Influence of Linker Length and Hydroxyl Modification on γ-Secretase Inhibition

| Entry | Structural Modification | Aβ40 Inhibition (%) | Notch 1 Processing Effect |

|---|---|---|---|

| 1 | Parent compound (this compound) | 81 | No change |

| 2 | Shortened linker by one methylene | 0 | Inhibition |

| 3 | Lengthened linker by one methylene | 18 | Inhibition |

| 4 | Hydroxyl methylated | 51 | No change |

Table 2: Effect of Aromatic Substitutions on Activity

| Entry | Aromatic Substitution (R1) | Synthesis Method | Aβ40 Inhibition (%) | Notch 1 Processing Effect |

|---|---|---|---|---|

| 1 | Naphthyl (parent) | A/B | 81 | No change |

| 5 | Various mono-aryl groups | A | 46 | No change |

| 12-17 | Substituted mono-aryl groups | A/B | 10-72 | Inhibition |

Table 3: Amino Group Substituent Effects

| Entry | R2 (Amine Substituent) | R3 (Amine Substituent) | Aβ40 Inhibition (%) | Notch 1 Processing Effect |

|---|---|---|---|---|

| 1 | Isopropyl | Benzyl | 81 | No change |

| 18 | Methyl | Benzyl | 15 | No change |

| 24 | Isopropyl | Phenyl | 68 | Inhibition |

Q & A

Q. Reagent table :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Bromination | NBS, CCl₄, 80°C | 3-Amino-3-(3-bromo-naphthalen-2-yl)-propan-1-ol |

| Reductive amination | NaBH₃CN, MeOH, rt | Tertiary amine derivatives |

How to design stability studies for this compound under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C and analyze degradation products via HPLC-MS.

- Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .

- Light sensitivity : Assess photodegradation under UV-Vis light (λ = 254–365 nm) using quartz cuvettes .

Data contradiction note : Conflicting reports on stability in acidic media may arise from residual palladium catalysts in synthesized batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.